molecular formula C24H34O7 B10858210 Estradiol glucoside

Estradiol glucoside

Katalognummer: B10858210
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: NBTNMFAIKGGNJL-RIVJZZEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estradiol glucoside is a conjugated form of estradiol, a potent estrogenic hormone. This compound is formed when estradiol, a primary female sex hormone, is linked to a glucose molecule. This compound is known for its role in mimicking the biological activity of estradiol, making it significant in various physiological and pharmacological contexts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Estradiol glucoside can be synthesized through enzymatic or chemical methods. One common method involves the Koenigs-Knorr reaction, where estradiol is reacted with a glucose donor in the presence of a catalyst. This reaction typically requires an acidic or basic environment and is conducted at controlled temperatures to ensure the formation of the glucoside bond .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing enzymes such as glucosyltransferases. These enzymes facilitate the transfer of glucose from a donor molecule to estradiol, forming this compound. This method is preferred for its specificity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Estradiol glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of estrone glucoside.

    Reduction: Reduction reactions can convert this compound back to estradiol.

    Substitution: Substitution reactions can modify the glucose moiety or the estradiol backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Estradiol glucoside has a wide range of applications in scientific research:

Wirkmechanismus

Estradiol glucoside exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation influences various physiological processes, including reproductive health, bone density, and cardiovascular function. The glucose moiety enhances the solubility and bioavailability of estradiol, facilitating its transport and uptake in cells .

Vergleich Mit ähnlichen Verbindungen

Estradiol glucoside is unique due to its conjugated glucose moiety, which differentiates it from other estrogenic compounds. Similar compounds include:

Eigenschaften

Molekularformel

C24H34O7

Molekulargewicht

434.5 g/mol

IUPAC-Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24?/m1/s1

InChI-Schlüssel

NBTNMFAIKGGNJL-RIVJZZEKSA-N

Isomerische SMILES

CC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Kanonische SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.